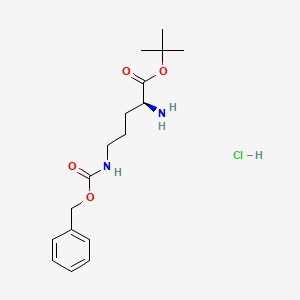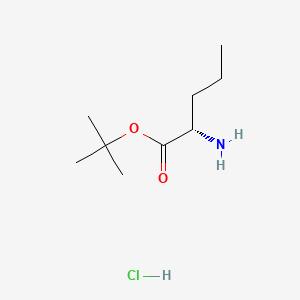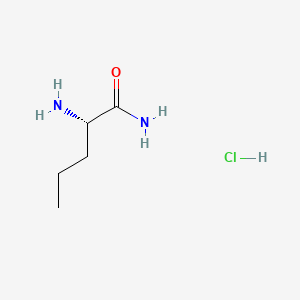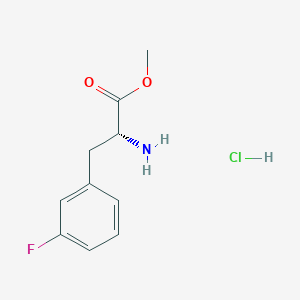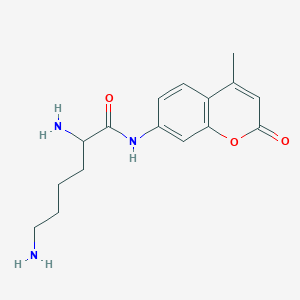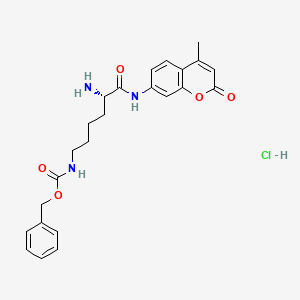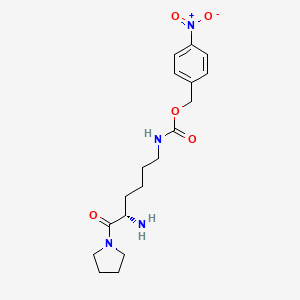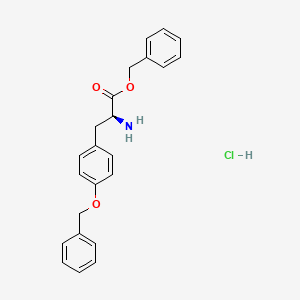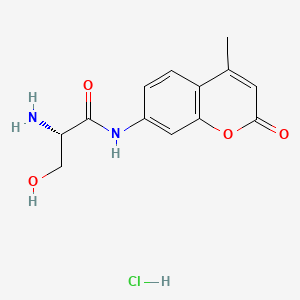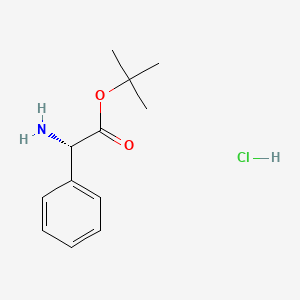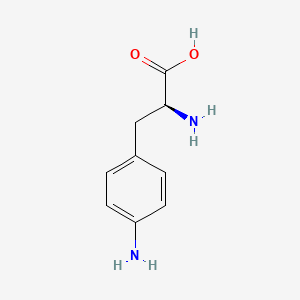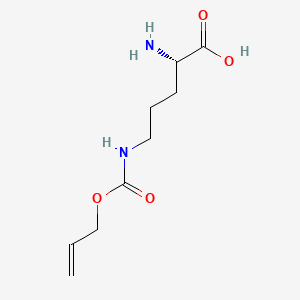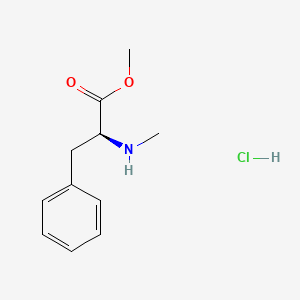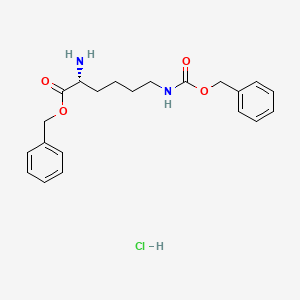
H-D-Lys(Z)-Obzl HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Lys(Z)-Obzl HCl, also known as Nα-(benzyloxycarbonyl)-L-lysine benzyl ester hydrochloride, is a synthetic peptide derivative. It is commonly used in biochemical research and peptide synthesis due to its unique properties and reactivity. The compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the lysine residue, which is crucial for its stability and functionality in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Lys(Z)-Obzl HCl typically involves the protection of the lysine amino group with a benzyloxycarbonyl (Z) group. The process begins with the reaction of L-lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. This step results in the formation of Nα-(benzyloxycarbonyl)-L-lysine. The next step involves the esterification of the carboxyl group of lysine with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the benzyl ester. Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
H-D-Lys(Z)-Obzl HCl undergoes various chemical reactions, including:
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Deprotection: The benzyloxycarbonyl (Z) protecting group can be removed using hydrogenation in the presence of a palladium catalyst or by treatment with strong acids like trifluoroacetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions where the benzyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.
Acidic Hydrolysis: Hydrochloric acid, trifluoroacetic acid.
Basic Hydrolysis: Sodium hydroxide, potassium hydroxide.
Major Products Formed
Deprotected Lysine Derivatives: Removal of the Z group yields free lysine or its derivatives.
Hydrolyzed Products: Hydrolysis of the ester and amide bonds results in the formation of lysine and benzyl alcohol.
Aplicaciones Científicas De Investigación
H-D-Lys(Z)-Obzl HCl is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Peptide Synthesis: It serves as a building block in the synthesis of complex peptides and proteins.
Enzyme Substrate: The compound is used as a substrate in enzymatic assays to study the activity of proteases and other enzymes.
Drug Development: It is employed in the development of peptide-based drugs and therapeutic agents.
Biochemical Research: The compound is used in various biochemical studies to investigate protein-protein interactions, enzyme mechanisms, and cellular processes.
Mecanismo De Acción
The mechanism of action of H-D-Lys(Z)-Obzl HCl is primarily related to its role as a peptide substrate and intermediate in chemical reactions. The benzyloxycarbonyl (Z) protecting group stabilizes the lysine residue, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free lysine can interact with enzymes, receptors, or other biomolecules, facilitating various biochemical processes. The compound’s reactivity and stability make it an essential tool in peptide chemistry and enzymology .
Comparación Con Compuestos Similares
Similar Compounds
H-D-Lys(Z)-OMe HCl: A similar compound where the carboxyl group is esterified with methanol instead of benzyl alcohol.
H-Lys(Z)-OH: The free acid form of the compound without esterification.
H-D-Lys(Z)-OBzl: Another derivative with a different ester group.
Uniqueness
H-D-Lys(Z)-Obzl HCl is unique due to its specific esterification with benzyl alcohol, which provides distinct reactivity and stability compared to other lysine derivatives. The benzyl ester group offers a balance between stability and reactivity, making it suitable for various synthetic and research applications .
Propiedades
IUPAC Name |
benzyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4.ClH/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H/t19-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBTZNKKLKICJY-FSRHSHDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
